Perclorato de estroncio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Strontium perchlorate appears as a colorless crystalline powder. Dangerous fire risk when in contact with organic materials. Used to make other chemicals.

Aplicaciones Científicas De Investigación

Medicina y Biología

El perclorato de estroncio, particularmente en forma de nanopartículas basadas en estroncio, ha encontrado un uso significativo en el campo de la medicina y la biología . Se utiliza en la regeneración ósea y la estimulación del crecimiento debido a su capacidad para estimular la señalización del calcio .

Administración de fármacos

Las nanopartículas de estroncio se utilizan en la administración de fármacos dirigida . Pueden provocar una respuesta inmunitaria prolongada, actuando así como un buen agente inmunoterapéutico .

Gestión de la diabetes

Las aplicaciones de las nanopartículas de estroncio también se han encontrado en pacientes diabéticos, donde pueden controlar la liberación de insulina y, por lo tanto, regular la patofisiología de la diabetes .

Ciencias ambientales

Los nanomateriales conjugados con estroncio exhiben la capacidad antimicrobiana y son eficientes en la eliminación de contaminantes tóxicos de las aguas residuales industriales . Las nanopartículas de estroncio también se utilizan en el tratamiento de aguas residuales .

Agricultura

Las nanopartículas de estroncio se utilizan en la agricultura para mejorar la eficacia de los fertilizantes .

Sensores de gas

Las nanopartículas de estroncio se utilizan como sensores de gas para detectar varios gases tóxicos .

Estudios de difracción de rayos X

Las soluciones acuosas de this compound se han estudiado en un amplio rango de concentraciones a temperatura ambiente mediante difracción de rayos X

Safety and Hazards

Strontium perchlorate is a dangerous fire risk when in contact with organic materials . It can react with reducing agents to generate heat and products that may be gaseous, causing pressurization of closed containers . Inhalation, ingestion, or contact (skin, eyes) with vapors or substance may cause severe injury, burns, or death . Fire may produce irritating, corrosive, and/or toxic gases .

Direcciones Futuras

Strontium perchlorate has been used in the preparation of SrAl2O4: Eu2+, Dy3+ phosphor pigments for glow-in-the-dark safety markings . The study showed the efficiency of glycine-rich mixtures, which led to improved optical features . The sample with optimum emission characteristics was successfully tested in making glow-in-the-dark coatings applied to two different substrates and using pigment concentrations between 10 and 33% weight .

Mecanismo De Acción

Target of Action

Strontium perchlorate (Sr(ClO4)2) is primarily used as a strong oxidizer . It is used in pyrotechnics and in Liquid Injection Thrust Vector Control (LITVC) in solid-propellant rockets to enable steering control . Its primary targets are therefore reducing agents, with which it can react to generate heat and products that may be gaseous .

Mode of Action

As an oxidizing agent, strontium perchlorate can react with reducing agents to generate heat and products that may be gaseous . This reaction can cause pressurization of closed containers. The products may themselves be capable of further reactions, such as combustion in the air .

Biochemical Pathways

It has been suggested that perchlorate-reducing bacteria, such as those from the genera dechloromonas, serratia, propionivibrio, wolinella, and azospirillum, can lower perchlorate levels and produce oxygen . This suggests that strontium perchlorate may interact with microbial biochemical pathways.

Pharmacokinetics

As a strong oxidizer, it is likely to react rapidly with reducing agents in the body, potentially leading to the production of gaseous products

Result of Action

The primary result of strontium perchlorate’s action is the generation of heat and potentially gaseous products through its reaction with reducing agents . In pyrotechnics, this results in the production of red flames . In solid-propellant rockets, it enables steering control .

Action Environment

The action of strontium perchlorate can be influenced by environmental factors. For example, the reaction of strontium perchlorate with reducing agents can be rapid or even explosive, but often requires initiation (heat, spark, catalyst, addition of a solvent) .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of strontium perchlorate can be achieved through the reaction of strontium hydroxide with perchloric acid.", "Starting Materials": [ "Strontium hydroxide", "Perchloric acid" ], "Reaction": [ "Add strontium hydroxide to perchloric acid slowly with stirring", "Heat the mixture to 50-60°C and continue stirring for 1-2 hours", "Filter the resulting solution to remove any insoluble impurities", "Evaporate the filtrate to dryness to obtain strontium perchlorate" ] } | |

Número CAS |

13450-97-0 |

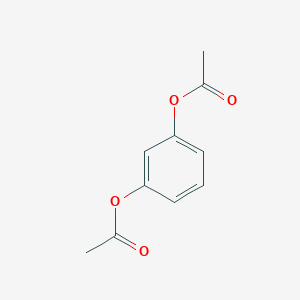

Fórmula molecular |

ClHO4Sr |

Peso molecular |

188.08 g/mol |

Nombre IUPAC |

strontium;diperchlorate |

InChI |

InChI=1S/ClHO4.Sr/c2-1(3,4)5;/h(H,2,3,4,5); |

Clave InChI |

GSMXFPGKQNHYPM-UHFFFAOYSA-N |

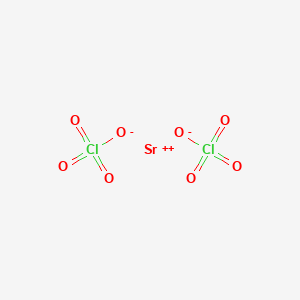

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] |

SMILES canónico |

OCl(=O)(=O)=O.[Sr] |

| 13450-97-0 | |

Descripción física |

Strontium perchlorate appears as a colorless crystalline powder. Dangerous fire risk when in contact with organic materials. Used to make other chemicals. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Strontium perchlorate exists in both anhydrous (Sr(ClO4)2) and hydrated forms, with the trihydrate (Sr(ClO4)2•3H2O) being common. The anhydrous form is isostructural with Calcium perchlorate (Ca(ClO4)2) [].

A: Strontium perchlorate acts as a strong oxidizing and dehydrating agent []. Studies have investigated its conductivity in various solvent systems, including methanol-acetone mixtures [] and propylene carbonate + p-xylene [], highlighting its role as an electrolyte.

A: Recent research has explored the use of hydrated Strontium perchlorate (Sr(ClO4)2•3H2O) as a catalyst in the synthesis of 1,4-dihydropyrimidinones []. This one-pot multicomponent reaction (MCR) methodology proved efficient under both conventional and microwave heating conditions, highlighting a novel application for this compound.

A: Research on the conductivity of Strontium perchlorate in mixed solvent systems like methanol-acetone at low temperatures suggests its potential use in specific electrochemical applications []. The impact of water on its conductivity at varying temperatures was also observed, indicating sensitivity to environmental conditions [].

A: While Strontium perchlorate itself doesn't have direct applications, it serves as a crucial intermediate in producing other perchlorates. One notable example is its use in manufacturing Strontium perchlorate, a key component in Secondary Injection Thrust Vector Control (SITVC) systems for launch vehicles [].

A: Electrochemical preparation of Strontium perchlorate offers a potentially more sustainable route compared to traditional methods. Research has focused on optimizing process parameters for this electrochemical synthesis, employing techniques like compact flow-through electrochemical cells with Lead dioxide electrodes as a cost-effective alternative to Platinum [].

A: Yes, research has confirmed the formation of complexes between Strontium perchlorate and various ligands. For instance, X-ray crystallography has been used to study the structure of complexes formed by Strontium perchlorate with benzo-18-crown-6 [] and N-allylamide of Monensin A []. These investigations provide valuable insights into the coordination chemistry of Strontium perchlorate.

A: Studies have employed computational methods like the Pitzer and ePC-SAFT equations to predict the thermodynamic properties of solutions containing Strontium perchlorate []. Such approaches are valuable for understanding the behavior of Strontium perchlorate in complex mixtures and predicting its properties under various conditions.

A: Given its strong oxidizing nature, handling Strontium perchlorate requires caution. While the research paper [] states that no undesirable issues were faced during their specific laboratory synthesis, it's crucial to consult and adhere to relevant safety data sheets and handle the compound with appropriate safety measures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)